Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-
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Overview
Description
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- is an organic compound with a complex structure that includes an amide group, an amino group, and a phenoxy group
Preparation Methods
The synthesis of Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- typically involves multiple stepsThe reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research has shown that derivatives of this compound may have pharmacological properties, such as inhibiting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as the Na(+)/Ca(2+) exchanger (NCX3), by binding to specific sites on the enzyme. This inhibition can lead to changes in cellular calcium homeostasis, which may have various physiological and pathological effects .
Comparison with Similar Compounds
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- can be compared with other similar compounds, such as:
5-Amino-2-chloro-4-fluoro-N-[methyl(1-methylethyl)amino]sulfonyl]benzamide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-Amino-N-butyl-2-[4-ethoxyphenoxy]benzamide: This derivative has an ethoxy group instead of a methylethyl group, which may affect its reactivity and applications.
Properties
CAS No. |
355392-50-6 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-amino-N-butyl-2-(4-propan-2-ylphenoxy)benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-5-12-22-20(23)18-13-16(21)8-11-19(18)24-17-9-6-15(7-10-17)14(2)3/h6-11,13-14H,4-5,12,21H2,1-3H3,(H,22,23) |
InChI Key |
HJVBXCXHMGBIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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